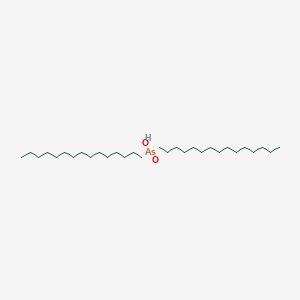
Dipentadecylarsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentadecylarsinic acid is an organoarsenic compound characterized by the presence of two pentadecyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentadecylarsinic acid typically involves the reaction of arsenic trioxide with pentadecyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired organoarsenic compound. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Dipentadecylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.
Substitution: The pentadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its biological activity and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which dipentadecylarsinic acid exerts its effects involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular signaling pathways. The molecular targets include various enzymes and structural proteins, which are critical for maintaining cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic and is known for its use as a herbicide.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Uniqueness
Dipentadecylarsinic acid is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other organoarsenic compounds with shorter or different alkyl groups.
Properties
CAS No. |
6757-54-6 |
|---|---|
Molecular Formula |
C30H63AsO2 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
di(pentadecyl)arsinic acid |
InChI |
InChI=1S/C30H63AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32,33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33) |
InChI Key |
IJBYBYDVVFUBID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


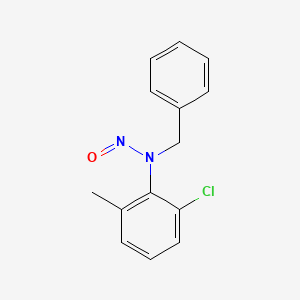

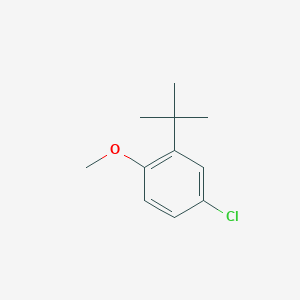

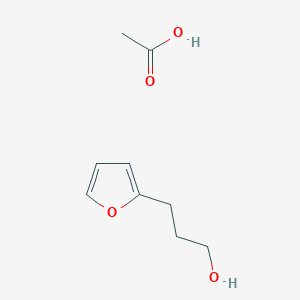
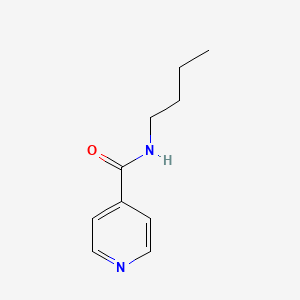
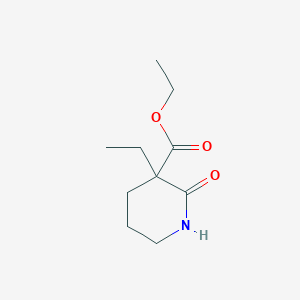
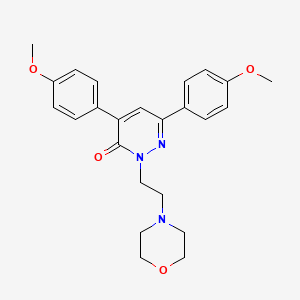

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
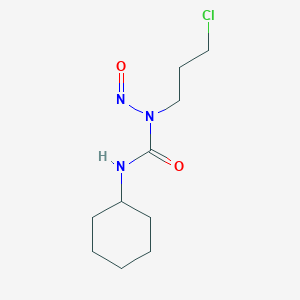
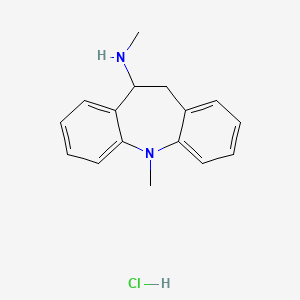
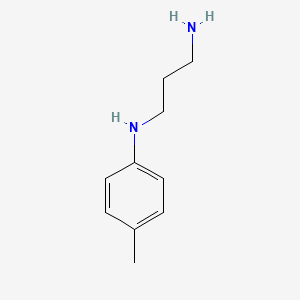
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
